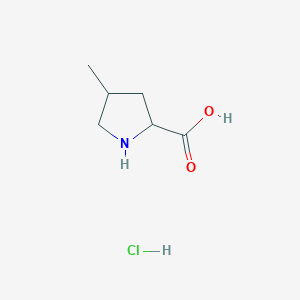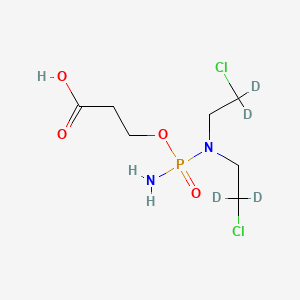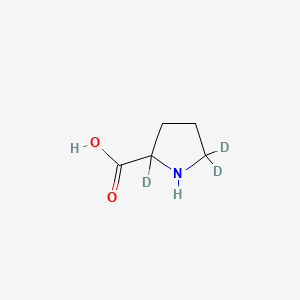
4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride is an organic compound with a molecular formula of C13H20Cl2N2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyridine and cyclohexane, featuring a chloropyridinyl group and a methylcyclohexylamine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and N-methylcyclohexanamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C and 25°C.
Catalysts and Reagents: Commonly used catalysts include palladium on carbon (Pd/C) and reagents such as sodium borohydride (NaBH4) for reduction reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and advanced purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
- 4-((6-chloropyridin-3-yl)methyl)morpholine
- N-((6-chloropyridin-3-yl)methyl)-N-methylamine
Uniqueness
4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridinyl group and a methylcyclohexylamine moiety makes it particularly versatile in various applications.
属性
分子式 |
C13H20Cl2N2 |
|---|---|
分子量 |
275.21 g/mol |
IUPAC 名称 |
4-[(6-chloropyridin-3-yl)methyl]-N-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-15-12-5-2-10(3-6-12)8-11-4-7-13(14)16-9-11;/h4,7,9-10,12,15H,2-3,5-6,8H2,1H3;1H |
InChI 键 |
NAQWWTRFQBSPRA-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCC(CC1)CC2=CN=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)

![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)



![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)





![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
